molecular formula C16H18O2 B14253123 4-[4-(2-Methylpropyl)phenoxy]phenol CAS No. 479580-97-7

4-[4-(2-Methylpropyl)phenoxy]phenol

Katalognummer: B14253123
CAS-Nummer: 479580-97-7
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: WSEGKFCZOFWYAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2-Methylpropyl)phenoxy]phenol is an organic compound with the molecular formula C16H18O2 It is a derivative of phenol, characterized by the presence of a phenoxy group substituted with a 2-methylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution of a phenol derivative with a suitable halogenated precursor. One common method involves the reaction of 4-bromophenol with 4-(2-methylpropyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the diazotization of aniline derivatives followed by the decomposition of the diazonium salts in the presence of sulfuric acid . This method allows for the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(2-Methylpropyl)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

4-[4-(2-Methylpropyl)phenoxy]phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[4-(2-Methylpropyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and chelating metal ions. This activity is primarily due to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive species . Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(2-Methylpropyl)phenoxy]phenol is unique due to the presence of both the phenoxy and 2-methylpropyl groups, which impart specific chemical and biological properties.

Eigenschaften

CAS-Nummer

479580-97-7

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

4-[4-(2-methylpropyl)phenoxy]phenol

InChI

InChI=1S/C16H18O2/c1-12(2)11-13-3-7-15(8-4-13)18-16-9-5-14(17)6-10-16/h3-10,12,17H,11H2,1-2H3

InChI-Schlüssel

WSEGKFCZOFWYAS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.